4-{Isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl isonicotinate
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Overview
Description
4-{Isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl isonicotinate is a complex organic compound characterized by its unique structure, which includes isonicotinoyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl isonicotinate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isonicotinoyl chloride, which is then reacted with 4-methoxyphenyl sulfonamide under controlled conditions to form the intermediate product. This intermediate is further reacted with phenyl isonicotinate to yield the final compound. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, continuous flow systems, and automated monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-{Isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl isonicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4-{Isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl isonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl isonicotinate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{Isonicotinoyl[(4-methylphenyl)sulfonyl]amino}phenyl isonicotinate
- 4-Methoxyphenyl isocyanide
- 4-Methoxyphenethyl isocyanate
Uniqueness
4-{Isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl isonicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O6S/c1-33-21-6-8-23(9-7-21)35(31,32)28(24(29)18-10-14-26-15-11-18)20-2-4-22(5-3-20)34-25(30)19-12-16-27-17-13-19/h2-17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGPGISLGULIIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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